

Pharmacological Profile of Evodone: A Review of Currently Available Data

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Compound of Interest

Compound Name: Evodone

Cat. No.: B1219123

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For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Evodone is a monoterpenoid natural product that has been identified in several plant species, including those of the *Evodia* genus.^[1] Despite its discovery, the pharmacological profile of **Evodone** remains largely uncharacterized in the public domain. Extensive literature searches have revealed a significant scarcity of in-depth preclinical and clinical data, precluding the construction of a comprehensive technical guide as initially intended. This document serves to summarize the limited information currently available and to highlight the existing knowledge gaps regarding the pharmacological properties of **Evodone**.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Evodone** is presented in the table below. This information is primarily derived from publicly accessible chemical databases.

Property	Value	Source
IUPAC Name	(6S)-3,6-dimethyl-6,7-dihydro-5H-1-benzofuran-4-one	PubChem
Molecular Formula	C ₁₀ H ₁₂ O ₂	PubChem
Molecular Weight	164.20 g/mol	PubChem
CAS Number	529-63-5	PubChem
Synonyms	C09858, AC1L9CW8, CTK1H1276	PubChem

Putative Biological Activity: An In Silico Perspective

To date, the primary indication of **Evodone**'s potential therapeutic utility comes from a single computational study. This in silico investigation explored the potential of **Evodone** as an anticancer agent for ovarian cancer.

Molecular Docking Study

A molecular docking study was conducted to assess the binding affinity of **Evodone** to potential molecular targets relevant to ovarian cancer. The study reported a binding affinity of -5.8 kcal/mol. It is crucial to note that this value is the result of a computational simulation and has not been validated through experimental assays. The specific molecular target for this docking study was not explicitly detailed in the available literature.

Gaps in the Pharmacological Profile

The current body of scientific literature lacks the necessary experimental data to construct a detailed pharmacological profile of **Evodone**. The following are key areas where information is critically deficient:

- **Mechanism of Action:** Beyond the preliminary in silico data, there is no experimental evidence to define the molecular targets or signaling pathways through which **Evodone** may exert any biological effects.

- Pharmacokinetics: Data on the absorption, distribution, metabolism, and excretion (ADME) of **Evodone** are not available.
- Pharmacodynamics: There are no published studies detailing the dose-response relationships, efficacy, or potency of **Evodone** in any biological system.
- In Vitro and In Vivo Studies: No cell-based assays or animal model studies investigating the pharmacological effects of **Evodone** have been found in the public domain.
- Safety and Toxicology: The toxicity profile of **Evodone** has not been evaluated.

Future Directions

The limited available information suggests that the field of **Evodone** pharmacology is in its infancy. To elucidate its potential as a therapeutic agent, a systematic and comprehensive investigation is required. This would involve:

- In Vitro Screening: A broad panel of receptor binding and enzyme inhibition assays to identify potential molecular targets.
- Cell-Based Assays: Evaluation of the effects of **Evodone** on various cellular processes, such as proliferation, apoptosis, and inflammation, in relevant cell lines.
- Mechanism of Action Studies: Upon identification of a biological effect, detailed studies to delineate the underlying signaling pathways.
- Pharmacokinetic Profiling: In vitro and in vivo studies to characterize the ADME properties of **Evodone**.
- In Vivo Efficacy and Safety Studies: Evaluation of the therapeutic potential and toxicity of **Evodone** in appropriate animal models.

Compounds of Interest from the Genus Evodia

While research on **Evodone** is sparse, the *Evodia* genus is a rich source of other bioactive compounds that have been more extensively studied. Notably, evodiamine and rutaecarpine are two alkaloids from *Evodia* species with a significant body of research detailing their pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular effects.

Researchers interested in the therapeutic potential of natural products from this genus may find a more substantial foundation of data for these related compounds.

Conclusion

The creation of an in-depth technical guide on the pharmacological profile of **Evodone** is not feasible at this time due to the profound lack of available scientific data. The single in silico study hinting at potential anticancer activity is a starting point but requires rigorous experimental validation. The absence of any in vitro or in vivo data on its mechanism of action, pharmacokinetics, and pharmacodynamics underscores the need for foundational research to characterize this natural product. Future experimental studies are essential to determine if **Evodone** holds any therapeutic promise.

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References

- 1. Evodone | C₁₀H₁₂O₂ | CID 442471 - PubChem [pubchem.ncbi.nlm.nih.gov]
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